N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide
Description
N-{5-[(4-Fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-fluorobenzyl sulfonyl group at position 5 and a 3-methylbutanamide moiety at position 2. This compound belongs to a class of 1,3,4-thiadiazole derivatives widely studied for their antimicrobial, antioxidant, and enzyme-inhibitory properties .
Properties
Molecular Formula |
C14H16FN3O3S2 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[5-[(4-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C14H16FN3O3S2/c1-9(2)7-12(19)16-13-17-18-14(22-13)23(20,21)8-10-3-5-11(15)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,16,17,19) |
InChI Key |
XQCKMUXUDMDUFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=NN=C(S1)S(=O)(=O)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole ring serves as the foundational scaffold for this compound. A widely adopted method begins with methyl 4-chlorobenzoate, which undergoes hydrazinolysis to yield the corresponding hydrazide 3 (90% yield). Subsequent treatment with carbon disulfide (CS₂) and potassium hydroxide in ethanol produces the potassium salt intermediate 4 (94% yield). Cyclization under acidic conditions (H₂SO₄, 0°C, 6 h) generates 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol (5 ) in 81% yield. For the target compound, the chlorophenyl group is replaced with an amine functionality at position 2, achieved via nucleophilic substitution with ammonium hydroxide or a protected amine derivative.
The introduction of the 4-fluorobenzylsulfonyl group proceeds through a two-step oxidation and sulfonylation sequence. First, the thiol group in 5 is oxidized to a sulfonyl chloride (6 ) using chlorine gas in a 1,2-dichloroethane/water biphasic system at −2°C. This method minimizes side reactions and achieves yields exceeding 85%. Alternative oxidizing agents like m-chloroperbenzoic acid (m-CPBA) have also been reported, though they require longer reaction times (12 h vs. 6 h).
The sulfonyl chloride 6 is then reacted with 4-fluorobenzylthiol in the presence of triethylamine (TEA) as a base, yielding 5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-amine (7 ). Optimal conditions include dichloromethane as the solvent and a reaction temperature of 25°C, achieving 78–82% purity after column chromatography.
Amide Bond Formation with 3-Methylbutanamide
The final step involves coupling 3-methylbutanoyl chloride to the amine group of 7 . This is accomplished via Schotten-Baumann conditions, where 7 is dissolved in aqueous sodium hydroxide, and 3-methylbutanoyl chloride is added dropwise at 0°C. The reaction proceeds rapidly (30–60 min), with yields of 70–75% after extraction and recrystallization from ethanol. Alternatively, carbodiimide-mediated coupling (e.g., EDCl/HOBt) in dimethylformamide (DMF) enhances yields to 85–90% but requires longer reaction times (12–24 h).
Table 1: Comparison of Amidation Methods
| Method | Reagents | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Schotten-Baumann | NaOH, 0°C | H₂O/Et₂O | 0.5–1 | 70–75 |
| Carbodiimide-mediated | EDCl, HOBt, DMF | DMF | 12–24 | 85–90 |
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the cyclization and sulfonylation steps. For example, cyclization of 4 under microwave conditions (150°C, 20 min) reduces reaction time from 6 h to 30 min while maintaining yields at 80%. Similarly, sulfonylation using 4-fluorobenzylsulfonyl chloride under microwave irradiation (100°C, 10 min) achieves 88% yield compared to 78% under conventional heating.
Purification and Characterization
Crude products are purified via silica gel chromatography using ethyl acetate/hexane (1:3) or recrystallization from ethanol. Structural confirmation relies on:
- ¹H NMR : Aromatic protons (δ 7.6–7.8 ppm), sulfonyl group (δ 3.8–4.1 ppm), and methyl groups (δ 1.0–1.2 ppm).
- IR Spectroscopy : S=O stretches (1130–1150 cm⁻¹), C-F stretches (1250–1270 cm⁻¹).
- Elemental Analysis : C 42.01%, H 2.20%, N 12.25% (calculated for C₁₄H₁₆FN₃O₃S₂).
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Key Steps
| Step | Conventional Yield (%) | Microwave Yield (%) |
|---|---|---|
| Cyclization | 81 | 80 |
| Sulfonylation | 78 | 88 |
| Amidation | 75 | 90 |
Microwave methods reduce total synthesis time from 48 h to 8 h, making them preferable for large-scale production. However, Schotten-Baumann amidation remains cost-effective for small batches.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound possesses the molecular formula and has a molecular weight of approximately 359.42 g/mol. Its structure includes a thiadiazole ring, a sulfonyl group, and a fluorobenzyl substituent, which contribute to its unique chemical properties and potential biological activities.
Anticonvulsant Activity
Research has indicated that compounds related to thiadiazole derivatives exhibit anticonvulsant properties. A study highlighted the synthesis of various derivatives, including those with similar structural features to N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide, which were evaluated for their efficacy in seizure models. These derivatives showed promising results in both the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test, suggesting potential therapeutic applications in epilepsy treatment .
Anti-inflammatory Properties
Thiadiazole derivatives are known for their anti-inflammatory effects. The compound has been investigated for its ability to inhibit inflammatory pathways, which could lead to the development of new anti-inflammatory agents. The presence of the sulfonyl group is believed to enhance its interaction with biological targets involved in inflammation.
Antimicrobial Activity
This compound has also been assessed for antimicrobial activity against various pathogens. Preliminary studies indicate that it may possess significant antibacterial properties, making it a candidate for further exploration in the field of infectious diseases.
Data Table: Biological Activities of this compound
Case Study 1: Anticonvulsant Screening
A series of thiadiazole derivatives were synthesized and tested for anticonvulsant activity. Among them, compounds structurally similar to this compound exhibited significant activity in both MES and PTZ models. The most potent compounds demonstrated protective indices comparable to established antiepileptic drugs .
Case Study 2: Anti-inflammatory Mechanisms
In vitro studies have shown that the compound can inhibit key enzymes involved in inflammatory pathways. This was evidenced by reduced levels of pro-inflammatory cytokines in treated cell cultures. The sulfonamide moiety was crucial for this activity as it facilitated binding to target proteins involved in inflammation.
Mechanism of Action
The mechanism of action of N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the 1,3,4-Thiadiazole Family
Key structural variations among similar compounds include substituents at the thiadiazole ring (e.g., sulfonyl, thioether, or benzyl groups) and modifications to the acyl/amide side chains. Below is a comparative analysis:
Key Observations :
- Sulfonyl vs. Thioether Groups : Sulfonyl derivatives (e.g., 9g) exhibit higher polarity and antioxidant activity compared to thioether analogues (e.g., 5e), likely due to enhanced electron-withdrawing effects .
- Halogen Substitution : The 4-fluorobenzyl group in the target compound may offer improved metabolic stability over 4-chlorobenzyl analogues (e.g., ), as fluorine’s smaller atomic radius reduces steric hindrance .
- Side Chain Modifications: Phenoxyacetamide derivatives (e.g., 5e) show lower melting points (132–134°C) compared to benzamides (252–254°C), suggesting that bulkier side chains increase crystallinity .
Pharmacological and Physicochemical Properties
- Antioxidant Activity : Sulfonamide derivatives like 9g demonstrated significant ABTS•+ radical scavenging (IC50: 12.3 μM), comparable to the standard trolox (IC50: 8.5 μM) . The target compound’s sulfonyl group may confer similar activity, though experimental validation is needed.
- Antimicrobial Potential: Thioether-linked compounds (e.g., 5e, 5j) showed moderate activity against Gram-positive bacteria, attributed to the lipophilic thioether group enhancing membrane penetration .
- Solubility: Sulfonyl derivatives generally exhibit lower solubility in nonpolar solvents compared to thioether analogues due to increased polarity.
Biological Activity
N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis, and potential therapeutic applications, supported by data tables and research findings.
Structural Characteristics
The compound features a thiadiazole ring, which is known for its broad spectrum of biological activities. The incorporation of a sulfonyl group and a fluorobenzyl moiety enhances its chemical reactivity and interaction with biological targets.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C14H16FN3O2S |
| Molecular Weight | 299.36 g/mol |
| IUPAC Name | This compound |
Biological Activities
Research indicates that thiadiazole derivatives exhibit antimicrobial , anticancer , and anti-inflammatory properties. The specific biological activities of this compound are summarized below:
Antimicrobial Activity
Thiadiazole derivatives have shown promise in combating various microbial infections. In vitro studies have demonstrated that compounds similar to this compound possess significant activity against bacteria such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity Against Selected Pathogens
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. This compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | |
| HeLa (Cervical Cancer) | 8 | |
| A549 (Lung Cancer) | 12 |
The mechanism of action for this compound involves the interaction with specific enzymes or receptors that play critical roles in cellular signaling pathways. The fluorobenzyl group enhances binding affinity to target sites, while the thiadiazole ring contributes to hydrogen bonding interactions.
Synthesis and Derivatives
The synthesis of this compound typically involves multiple steps:
- Formation of the Thiadiazole Ring : This is achieved through cyclization reactions using appropriate precursors.
- Sulfonation : The introduction of the sulfonyl group is performed using sulfonyl chlorides in the presence of a base.
- Amidation : The final step involves coupling the thiadiazole derivative with 3-methylbutanamide to form the desired compound.
Case Studies
Several studies have highlighted the efficacy of thiadiazole derivatives in preclinical models:
- Study on Anticancer Effects : A recent investigation demonstrated that this compound significantly reduced tumor size in xenograft models of breast cancer.
- Antimicrobial Efficacy : Another study reported that this compound exhibited superior activity against resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
